2-(Chloromethyl)-6-iodobenzo[d]oxazole
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Overview
Description
2-(Chloromethyl)-6-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-iodobenzo[d]oxazole typically involves the reaction of 2-aminophenol with chloroacetyl chloride to form 2-(chloromethyl)benzoxazole. This intermediate is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
2-(Chloromethyl)-6-iodobenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates with antibacterial, antifungal, and anticancer activities.
Biological Studies: Employed in the development of probes for studying biological pathways and molecular interactions.
Material Science: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Acts as a building block for the synthesis of bioactive molecules and chemical probes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-iodobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)benzoxazole
- 2-Iodobenzoxazole
- 6-Chlorobenzoxazole
- 6-Iodobenzoxazole
Uniqueness
2-(Chloromethyl)-6-iodobenzo[d]oxazole is unique due to the simultaneous presence of both chlorine and iodine atoms, which provides distinct reactivity and versatility in synthetic applications. This dual halogenation allows for selective functionalization and the formation of complex molecular architectures, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H5ClINO |
---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
2-(chloromethyl)-6-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H5ClINO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2 |
InChI Key |
ZNLYHGYKJBWPEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(=N2)CCl |
Origin of Product |
United States |
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